Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate

Description

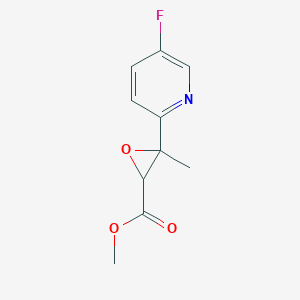

Methyl 3-(5-fluoropyridin-2-yl)-3-methyloxirane-2-carboxylate (CAS: 1556422-45-7) is a fluorinated epoxide derivative featuring a 5-fluoropyridin-2-yl substituent and a methyl ester group on an oxirane (epoxide) ring. The compound is commercially available as a specialty chemical, with suppliers such as AKOS021450673 listing it under synonyms like AKOS015783292 .

Properties

Molecular Formula |

C10H10FNO3 |

|---|---|

Molecular Weight |

211.19 g/mol |

IUPAC Name |

methyl 3-(5-fluoropyridin-2-yl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C10H10FNO3/c1-10(8(15-10)9(13)14-2)7-4-3-6(11)5-12-7/h3-5,8H,1-2H3 |

InChI Key |

VCBSNONEYHSJLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C2=NC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of fluorinating agents such as N-fluoropyridinium salts .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and advanced fluorination techniques to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Nucleophilic substitution reactions are common, especially due to the presence of the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and tetra-n-butylammonium fluoride are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting key enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous epoxides and pyridine derivatives:

Structural Analogs in the Epoxide Family

Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate (CAS: 1516177-57-3) Substituent: 4-bromophenyl instead of 5-fluoropyridin-2-yl. Key Differences: The bromine atom increases molecular weight (283.12 g/mol vs. The absence of a nitrogen heterocycle limits hydrogen-bonding interactions compared to the fluoropyridine analog .

Methyl 3-(2-chloro-4-fluorophenyl)-3-methyloxirane-2-carboxylate

- Substituent : 2-chloro-4-fluorophenyl.

- Key Differences : The dihalogenated aromatic ring introduces stronger electron-withdrawing effects, which could stabilize the epoxide ring against nucleophilic attack. This compound is prioritized in agrochemical research due to halogenated aromatic systems’ pesticidal activity .

Pyridine-Based Analogs

(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate (CAS: 1000896-01-4)

- Substituent : 5-methoxypyridin-3-yl with an acrylate backbone.

- Key Differences : The methoxy group is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. The acrylate’s conjugated double bond enables polymerization or Michael addition reactions, diverging from the epoxide’s ring-opening reactivity .

(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate Substituent: 2-amino-5-fluoropyridin-3-yl. Key Differences: The amino group enhances hydrogen-bonding capacity, improving solubility and bioactivity. Such derivatives are often explored as kinase inhibitors or antiviral agents .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate is a compound that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C₁₁H₁₃FNO₃

- CAS Number: 856250-60-7

The compound features a unique oxirane ring structure and a fluorinated pyridine moiety, which are significant for its biological interactions.

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties. It has been shown to inhibit viral replication through various mechanisms, including:

- Inhibition of Viral Enzymes: The compound interacts with viral enzymes critical for replication.

- Blocking Viral Entry: It prevents the virus from entering host cells by binding to viral receptors.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Research highlights include:

- Cell Proliferation Inhibition: In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines.

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Antimicrobial Effects

This compound has shown potential antimicrobial activity against various pathogens:

- Bacterial Inhibition: It exhibits bactericidal effects against Gram-positive and Gram-negative bacteria.

- Fungal Activity: Preliminary studies suggest antifungal properties against common fungal strains.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation: It can modulate the activity of receptors associated with various biological processes.

Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Bactericidal and antifungal effects |

Notable Research Findings

- A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against HIV by inhibiting integrase activity, showcasing its potential as an antiviral agent.

- Research in Cancer Research demonstrated that this compound significantly reduced tumor growth in xenograft models.

- An investigation into its antimicrobial properties revealed a broad spectrum of activity against both bacterial and fungal pathogens, indicating its potential use in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.